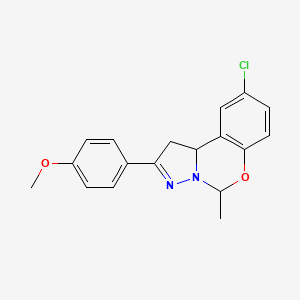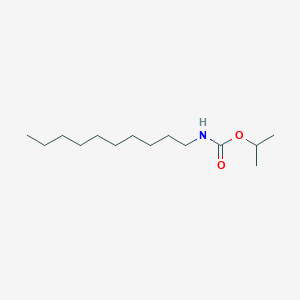![molecular formula C27H26N3NiO3- B11993641 (R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-nickel(II) is a coordination compound featuring nickel as the central metal ion. This compound is notable for its complex structure, which includes a chiral center, making it an interesting subject for stereochemical studies. The compound’s unique arrangement of ligands around the nickel ion imparts specific chemical properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-nickel(II) typically involves the following steps:
Ligand Preparation: The ligand, ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetate, is synthesized through a series of organic reactions. This may include the condensation of benzylideneamine with an appropriate proline derivative, followed by esterification.
Complex Formation: The prepared ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ligand sites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the nickel center or the ligand framework. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups. This can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like chloride ions, thiolates, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the ligand, potentially leading to changes in the coordination environment.
Reduction: Reduced forms of the ligand or nickel center, possibly altering the compound’s electronic properties.
Substitution: New coordination complexes with different ligands, which may exhibit distinct chemical behaviors.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Stereochemistry: Its chiral nature makes it a valuable model for studying stereochemical effects in coordination chemistry.
Biology
Enzyme Mimicry: The compound’s structure can mimic certain metalloenzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.
Metal-Based Drugs:
Medicine
Diagnostic Agents: The compound’s unique properties may be exploited in designing diagnostic agents for imaging techniques like MRI.
Therapeutics: Research into its potential as an anticancer or antimicrobial agent.
Industry
Material Science: Applications in developing advanced materials with specific electronic, magnetic, or optical properties.
Environmental Science: Use in environmental remediation processes, such as catalyzing the breakdown of pollutants.
Mécanisme D'action
The compound exerts its effects through coordination chemistry principles. The nickel center interacts with various substrates, facilitating chemical transformations. The ligands play a crucial role in stabilizing the nickel ion and modulating its reactivity. Molecular targets include organic molecules, metal ions, and biological macromolecules. Pathways involved may include electron transfer, ligand exchange, and catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-cobalt(II)
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-copper(II)
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-zinc(II)
Uniqueness
The nickel(II) compound is unique due to its specific electronic configuration and coordination environment, which impart distinct catalytic and chemical properties. Compared to its cobalt, copper, and zinc analogs, the nickel compound may exhibit different reactivity patterns, stability, and biological activity. These differences make it a valuable subject for comparative studies in coordination chemistry and catalysis.
Propriétés
Formule moléculaire |
C27H26N3NiO3- |
|---|---|
Poids moléculaire |
499.2 g/mol |
Nom IUPAC |
(1-benzylpyrrolidine-2-carbonyl)-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1 |
Clé InChI |
DRZQCPMTUIIOMU-UHFFFAOYSA-M |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)


![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993643.png)
![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)
